molecular formula C10H14Cl3N3 B3095944 [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269288-39-2

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Cat. No.: B3095944
CAS No.: 1269288-39-2
M. Wt: 282.6
InChI Key: LLXMNTGVOJFYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl3N3 and its molecular weight is 282.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities. The structural features of this compound, including the chloro-substitution and the ethyl-methylamine linkage, suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₀H₁₅Cl₂N₃
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 1268982-38-2

This compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Benzimidazole derivatives are frequently studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)5.2Induces DNA damage via ROS generation
Similar Benzimidazole DerivativeA375 (melanoma)4.2Apoptosis through p53 pathway activation

The anticancer activity of this compound may be attributed to its ability to induce reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Benzimidazole derivatives often interact with various enzymes, potentially modulating metabolic pathways relevant to disease states.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds in this class have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • ROS Generation : The compound may promote the formation of ROS, leading to oxidative stress in cancer cells.
  • DNA Interaction : It could bind to DNA, causing strand breaks that trigger apoptotic pathways.
  • Enzyme Modulation : The compound may inhibit specific enzymes involved in cell proliferation or survival.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on MDA-MB-231 Cells : A study reported that this compound significantly reduced cell viability at concentrations as low as 5.2 µM, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXMNTGVOJFYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.